molecular formula C9H13NO B1380649 (2,4,6-Trimethylpyridin-3-yl)methanol CAS No. 857146-50-0

(2,4,6-Trimethylpyridin-3-yl)methanol

Cat. No. B1380649
M. Wt: 151.21 g/mol
InChI Key: XNHRGDXBBBYODI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines, demonstrating its robustness .


Molecular Structure Analysis

The molecular structure of “(2,4,6-Trimethylpyridin-3-yl)methanol” can be represented by the InChI code 1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3 .


Physical And Chemical Properties Analysis

“(2,4,6-Trimethylpyridin-3-yl)methanol” is a powder at room temperature . It has a melting point of 87-89 degrees Celsius .

Scientific Research Applications

Molecular Interactions and Properties

  • The study of volumetric properties of binary mixtures involving 2,4,6-Trimethylpyridine with methanol, 1,2-ethanediol, and water revealed the formation of 1:1 complexes due to O–H···N bonds. These complexes exhibit differences in hydrogen bond energy and aggregation ability, significantly impacting their volumetric properties. This research aids in understanding the molecular interactions in mixtures, which is crucial for various chemical processes and material design (Przybyla, Lodowski, & Marczak, 2012).

Synthetic Methodologies

  • Asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes via [1‐(Silylmethyl)allenyl]methanols was efficiently carried out, showcasing a method that allows the synthesis of dienes with no regioselectivity issues. This process demonstrates the utility of 2,4,6-Trimethylpyridin-3-yl)methanol in facilitating reactions that yield compounds with significant potential in organic synthesis and material science (Durán-Galván & Connell, 2010).

Molecular Structure Exploration

  • New polymorphs of pharmaceutical active derivatives , such as N-(6-methylpyridin-2-yl)mesitylenesulfonamide, were discovered and analyzed in terms of their solubility and crystalline structure. The identification of new polymorphs is crucial for the pharmaceutical industry, affecting drug solubility, efficacy, and patent life (Pan & Englert, 2013).

Catalysis and Reaction Mechanisms

  • Methanol as a solvent and reactant in catalytic processes was explored, highlighting its role in accelerating lipid dynamics and influencing molecular structures. This research is pivotal for understanding how methanol can affect biological membranes and the stability of cell structures, which has implications for drug delivery systems and membrane biology (Nguyen et al., 2019).

Rare Earth Element Catalysis

  • Research into the use of rare earth elements in methanol synthesis catalysis highlighted the improvement in catalytic performance due to the unique properties of these elements. This study contributes to the development of more efficient and sustainable catalytic processes for methanol production, which is crucial for energy technologies and chemical synthesis (Richard & Fan, 2018).

Safety And Hazards

“(2,4,6-Trimethylpyridin-3-yl)methanol” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate safety measures should be taken when handling this compound .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the aforementioned synthesis methodology could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

properties

IUPAC Name

(2,4,6-trimethylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-7(2)10-8(3)9(6)5-11/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHRGDXBBBYODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903139
Record name NoName_3736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trimethylpyridin-3-yl)methanol

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